molecular formula C22H29NO5 B11208887 Diethyl 4-(3-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11208887
M. Wt: 387.5 g/mol
InChI Key: ITYDPWMICNJBPA-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethyl, ethoxyphenyl, and propan-2-yl groups attached to a dihydropyridine core. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry, where they are often used as calcium channel blockers.

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to enhance the reaction rate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, using reagents like nitric acid (HNO3) and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a model compound in studies of dihydropyridine chemistry and reaction mechanisms.

    Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar compounds to 3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituent groups, which can affect their pharmacological properties and applications. The uniqueness of 3,5-DIETHYL 4-(3-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

diethyl 4-(3-ethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H29NO5/c1-6-26-17-11-9-10-16(12-17)20-18(21(24)27-7-2)13-23(15(4)5)14-19(20)22(25)28-8-3/h9-15,20H,6-8H2,1-5H3

InChI Key

ITYDPWMICNJBPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OCC)C(C)C)C(=O)OCC

Origin of Product

United States

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